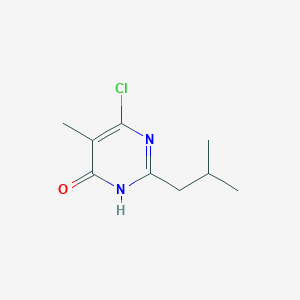

6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-chloro-5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-5(2)4-7-11-8(10)6(3)9(13)12-7/h5H,4H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFJLPCWMHOLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2044902-51-2, is part of a broader class of pyrimidines known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Antimicrobial Activity

Recent studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, a related compound exhibited IC50 values ranging from 45 to 48 nM across these cell lines .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT116 | 46 |

| HepG2 | 48 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Compounds in this class often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiviral Properties : Some studies suggest that pyrimidine derivatives may also exhibit antiviral activity by interfering with viral replication processes .

- Antioxidant Activity : Pyrimidines have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cellular systems .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various pyrimidine derivatives, including this compound, against tumor cell lines. The results indicated that these compounds could induce significant apoptosis through the activation of caspase pathways.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the potential use of this compound in developing new antibiotics to combat resistant strains.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

Recent studies have highlighted the role of pyrimidine derivatives, including 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol, as promising scaffolds for developing kinase inhibitors. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro assays have shown that derivatives of this compound exhibit nanomolar IC50 values against CDK2, indicating strong inhibitory potential .

1.2 Antimicrobial Activity

This pyrimidine derivative has also been explored for its antimicrobial properties. Research indicates that certain modifications of the pyrimidine structure can enhance activity against various pathogens, including bacteria and fungi. The structural features of this compound lend themselves to further derivatization aimed at improving efficacy against resistant strains .

Biochemical Applications

2.1 Buffering Agent

This compound is utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological assays .

2.2 Research Reagent

The compound serves as a reference standard in pharmaceutical research, particularly in quality control and method validation processes. Its role as a drug impurity control standard is significant in ensuring the purity and efficacy of pharmaceutical formulations .

Synthesis and Derivatization

The synthesis of this compound has been documented through various chemical routes that allow for the introduction of different substituents at key positions on the pyrimidine ring. This flexibility facilitates the exploration of structure-activity relationships (SAR) to optimize biological activity .

Table 1: Summary of Synthetic Routes and Yields

| Synthetic Route | Key Steps | Yield (%) |

|---|---|---|

| Route A | Suzuki-Miyaura coupling followed by cyclization | 84% |

| Route B | Amide formation followed by chlorination | 62% |

| Route C | Late-stage diversification with amines | 68% |

Case Studies

Case Study 1: CDK Inhibition

In a recent study, several derivatives of this compound were synthesized and tested for their CDK inhibitory activity. The results indicated that specific substitutions at the 8-position significantly enhanced potency, achieving IC50 values as low as 0.016 µM against CDK2 .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Modified derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than those of commercially available antibiotics, suggesting potential applications in treating resistant infections .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Methyl-4,6-dichloropyrimidine is a common starting material for introducing the 6-chloro and 2-methyl substituents.

- Alkylation at the 2-position with 2-methylpropyl groups is achieved through nucleophilic substitution or palladium-catalyzed coupling.

- Hydroxylation at the 4-position to form the pyrimidin-4-ol moiety often involves hydrolysis or controlled substitution.

Preparation via Nucleophilic Substitution on 2-Methyl-4,6-dichloropyrimidine

One documented method involves the selective substitution of 2-methyl-4,6-dichloropyrimidine derivatives with appropriate nucleophiles to install the 2-(2-methylpropyl) substituent, followed by hydrolysis to yield the 4-ol group.

- The molar ratio of reagents is critical; for example, a 1:1 molar ratio of nucleophile to dichloropyrimidine is preferred for optimal substitution.

- Solvents are dried and used under inert atmosphere to prevent side reactions.

- Reaction temperatures range from room temperature to moderate heating (50–80 °C) to facilitate substitution without decomposition.

Palladium-Catalyzed Coupling and Intramolecular Heck Reactions

Advanced synthetic routes employ palladium-catalyzed cross-coupling or Heck cyclization to introduce alkyl substituents and construct the pyrimidine ring with desired substitution patterns.

- For example, Herrmann’s palladacycle catalyst with Hunig’s base in DMA solvent at 150 °C has been used effectively for intramolecular Heck cyclization to form methyl-substituted pyrimidine intermediates.

- Chlorination at the 6-position is often achieved post-cyclization using phosphorus oxychloride (POCl3) at 70 °C, yielding the 6-chloro substituent with high efficiency.

Hydroxylation to Form the Pyrimidin-4-ol

- The 4-position hydroxyl group can be introduced by hydrolysis of the corresponding 4-chloropyrimidine intermediate under controlled aqueous or alcoholic conditions.

- Alternatively, nucleophilic substitution with hydroxide ions can convert 4-chloropyrimidine to the 4-ol derivative.

Representative Preparation Procedure (Summarized)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Methyl-4,6-dichloropyrimidine + 2-methylpropyl nucleophile, dry solvent, inert atmosphere, 50–80 °C | Introduction of 2-(2-methylpropyl) substituent |

| 2 | Palladium-catalyzed coupling | Herrmann’s Pd catalyst, Hunig’s base, DMA, 150 °C | Formation of methyl-substituted pyrimidine ring |

| 3 | Chlorination | Phosphorus oxychloride (POCl3), 70 °C | Introduction of 6-chloro substituent |

| 4 | Hydrolysis | Aqueous or alcoholic base | Conversion of 4-chloropyrimidine to 4-ol |

Research Findings and Optimization Notes

- Molar Ratios : Optimal molar ratios of reagents (e.g., 1:1 for nucleophile to dichloropyrimidine) improve yield and selectivity.

- Solvent Drying : Use of rigorously dried solvents prevents hydrolysis and side reactions during substitution steps.

- Catalyst Selection : Herrmann’s palladacycle catalyst is preferred for efficient Heck cyclization, offering good yields (44%) in forming methyl-substituted pyrimidine intermediates.

- Chlorination Efficiency : POCl3 chlorination yields are typically high (up to 86%), ensuring effective installation of the 6-chloro group.

- Hydrolysis Control : Controlled hydrolysis conditions are necessary to avoid overreaction or degradation of the pyrimidin-4-ol product.

Summary Table of Key Preparation Parameters

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves chlorination of pyrimidine precursors followed by alkylation. Key steps include:

- Chlorination: describes using sodium nitrite in glacial acetic acid for nitrosation, yielding 62.19% of a chloro-pyrimidine derivative.

- Alkylation: Introducing the 2-methylpropyl group may involve nucleophilic substitution with isobutyl halides under basic conditions.

- Characterization: Intermediates are confirmed via H/C NMR for substituent positions, IR for hydroxyl groups, and elemental analysis (e.g., C, H, N, Cl percentages as in ). Crystallization from EtOAc-petroleum ether ensures purity .

Advanced: How can reaction conditions be optimized to improve the chlorination step in this compound’s synthesis?

Methodological Answer:

Optimization strategies include:

- Reagent Selection: Phosphoryl chloride (POCl₃) under reflux ( ) may enhance chlorination efficiency compared to sodium nitrite ( ).

- Temperature/Time: Prolonged reaction times (e.g., 18 hours in ) at controlled temperatures (0–25°C) prevent side reactions.

- Workup: Quenching with ice water and recrystallization improves yield and purity.

| Method | Reagents | Yield | Conditions | Reference |

|---|---|---|---|---|

| Nitrosation | NaNO₂, glacial acetic acid | 62.19% | 18h, ambient | |

| POCl₃-mediated chlorination | POCl₃, reflux | N/A | Reflux, 4–6h |

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies methyl (δ 1.0–1.5 ppm) and hydroxyl (δ 5–6 ppm) groups. C NMR confirms pyrimidine ring carbons (δ 150–170 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₀H₁₄ClN₂O).

- Elemental Analysis: Matches calculated C, H, N, and Cl percentages (e.g., reports Cl%: 11.33 vs. 11.26 observed) .

Advanced: How do structural modifications at the 2-(2-methylpropyl) position affect biological activity?

Methodological Answer:

- Lipophilicity and Binding: Bulky alkyl groups (e.g., 2-methylpropyl) enhance lipophilicity, improving membrane permeability. shows similar pyrimidine derivatives with alkyl chains exhibit higher kinase inhibition (e.g., Src/Abl kinases) due to hydrophobic pocket interactions.

- Structure-Activity Relationship (SAR): Truncating the alkyl chain reduces activity, as seen in analogs from . Computational docking (e.g., AutoDock Vina) can model substituent effects on binding affinity .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays: Replicate experiments using uniform protocols (e.g., kinase inhibition assays in with ATP concentrations fixed at 10 µM).

- Purity Validation: Use HPLC (≥95% purity) to exclude impurities as confounding factors.

- Meta-Analysis: Compare substituent effects across studies (e.g., vs. 14) to identify trends in substituent positioning and bioactivity .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Kinase Inhibition: Pyrimidine derivatives in inhibit Src/Abl kinases, relevant in cancer research.

- Antimicrobial Screening: The chloro and methyl groups may disrupt bacterial enzymes (e.g., DNA gyrase).

- Target Identification: Use radiolabeled analogs (e.g., C-methyl) for binding studies in cell lysates .

Advanced: What computational tools are recommended to model interactions between this compound and biological targets?

Methodological Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., PDB: 2SRC).

- Molecular Dynamics (MD): GROMACS or AMBER simulate stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling: Utilize datasets from to correlate substituent electronegativity with IC₅₀ values .

Advanced: How can researchers mitigate challenges in isolating this compound during synthesis?

Methodological Answer:

- Chromatography: Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers.

- Crystallization: Optimize solvent pairs (e.g., EtOAc/petroleum ether in ) for high-purity crystals.

- Troubleshooting: Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) to identify incomplete chlorination .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Toxicity: Chloropyrimidines may be irritants ( ). Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal: Follow EPA guidelines ( ) for halogenated waste.

- Storage: Keep in amber vials at –20°C to prevent degradation .

Advanced: What isotopic labeling strategies are feasible for tracking this compound in pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.